molecular formula C18H19N3O B5306049 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Katalognummer B5306049
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: FSNLUKVSXSCSFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. TBOA is a potent blocker of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.

Wirkmechanismus

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a potent blocker of glutamate transporters, specifically the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2). By blocking these transporters, this compound inhibits the reuptake of glutamate, leading to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors.
Biochemical and Physiological Effects:
The increased levels of glutamate caused by this compound have been shown to have both beneficial and detrimental effects. On one hand, this compound has been shown to enhance synaptic plasticity, which is important for learning and memory. On the other hand, excessive glutamate release can lead to excitotoxicity, which is associated with neuronal damage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline in lab experiments is its potency and specificity for glutamate transporters. This compound has been shown to be more effective than other glutamate transporter blockers, such as dihydrokainate and L-trans-pyrrolidine-2,4-dicarboxylate. However, one limitation of using this compound is its short half-life, which requires frequent administration in experiments.

Zukünftige Richtungen

There are several future directions for 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline research, including the development of more potent and selective glutamate transporter blockers, the investigation of the role of glutamate transporters in neurological disorders, and the potential therapeutic applications of glutamate transporter blockers in these disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of glutamate signaling in the brain.
In conclusion, this compound is a potent and specific glutamate transporter blocker that has been widely used in neuroscience research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. There are several future directions for this compound research, which may lead to new discoveries in the field of neuroscience and the development of new therapies for neurological disorders.

Synthesemethoden

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline can be synthesized using a two-step reaction. The first step involves the reaction of 4-tert-butylphenylhydrazine with ethyl oxalyl chloride to form the intermediate compound, 4-tert-butylphenylhydrazine-1,2-dicarbonyl chloride. The second step involves the reaction of the intermediate compound with 2-amino-5-nitrothiazole to form this compound.

Wissenschaftliche Forschungsanwendungen

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline has been widely used in neuroscience research to study the role of glutamate transporters in synaptic transmission. Glutamate is the most abundant neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-8-4-12(5-9-14)16-20-21-17(22-16)13-6-10-15(19)11-7-13/h4-11H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNLUKVSXSCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.